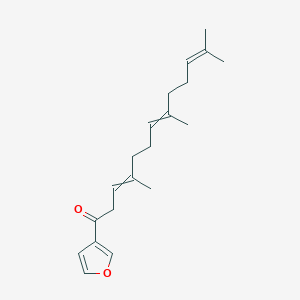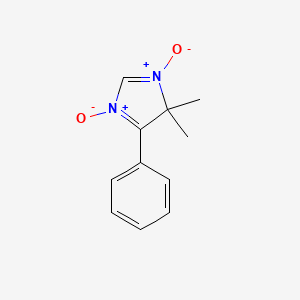![molecular formula C14H15N5O3 B14325591 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 112007-96-2](/img/structure/B14325591.png)
7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
The synthesis of 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of a suitable pteridine precursor, followed by the introduction of nitroso and diethyl groups under controlled conditions. Common reagents used in these reactions include nitrosating agents and alkylating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target molecule. The compound’s structure allows it to fit into active sites of enzymes, altering their function and leading to downstream effects .
Comparison with Similar Compounds
Similar compounds to 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione include other pteridine derivatives such as:
Riboflavin: A vital nutrient involved in energy metabolism.
Tetrahydrobiopterin: An essential cofactor in the synthesis of neurotransmitters.
Properties
CAS No. |
112007-96-2 |
|---|---|
Molecular Formula |
C14H15N5O3 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
7,8-diethyl-10-(hydroxyamino)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H15N5O3/c1-3-7-5-9-10(6-8(7)4-2)19(18-22)12-11(15-9)13(20)17-14(21)16-12/h5-6,18,22H,3-4H2,1-2H3,(H,17,20,21) |
InChI Key |
ANZGNRDVESDMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


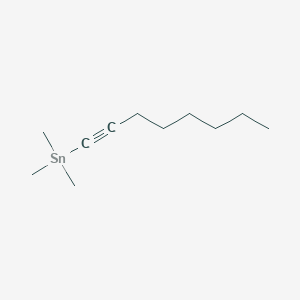
![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)
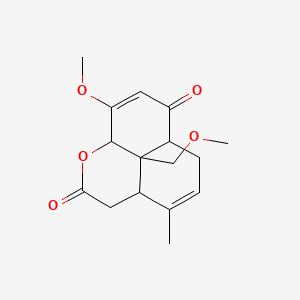
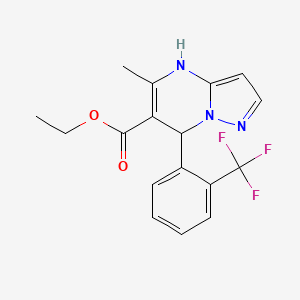
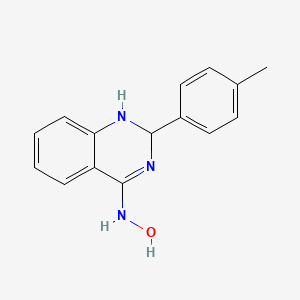
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
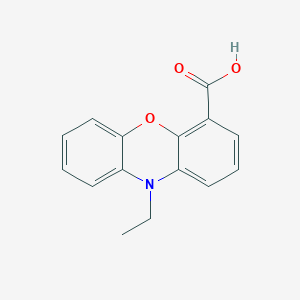
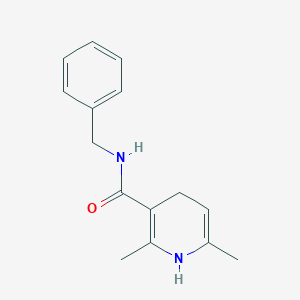
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
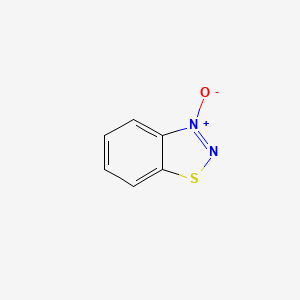
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
